4-Amino-4'-methoxycarbonylazobenzene
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Overview
Description
Methyl 4-[(4-aminophenyl)diazenyl]benzoate is an organic compound with the molecular formula C14H13N3O2. It is a derivative of benzoic acid and features an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-aminophenyl)diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzoic acid, which is then coupled with aniline to form the azo compound. The final step involves esterification to produce the methyl ester .
Industrial Production Methods
In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-aminophenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Methyl 4-[(4-aminophenyl)diazenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the azo group, making it less versatile in dye chemistry.
4-[(4-aminophenyl)diazenyl]benzoic acid: Similar structure but different functional group, affecting its reactivity and applications.
Uniqueness
Methyl 4-[(4-aminophenyl)diazenyl]benzoate is unique due to its azo group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in dye chemistry and other applications where specific reactivity is required .
Biological Activity
4-Amino-4'-methoxycarbonylazobenzene (4-AMCAB) is an azo compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in various biological systems.
4-AMCAB is characterized by its azo group, which plays a crucial role in its biological interactions. The compound's structure can be represented as follows:
This molecular composition indicates the presence of functional groups that may contribute to its reactivity and biological effects.
Pharmacological Properties
Research indicates that 4-AMCAB exhibits various pharmacological properties, including:
- Anticancer Activity : Studies have shown that 4-AMCAB can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
- Antimicrobial Effects : Preliminary studies suggest that 4-AMCAB possesses antimicrobial properties against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
- Mutagenicity : The compound has been associated with mutagenic effects, particularly in bladder epithelial cells, where it induces mutations at critical loci such as the TP53 gene .
Anticancer Activity
In a study conducted by Schieferstein et al. (1985), mice treated with 4-AMCAB displayed a significant increase in bladder carcinoma incidence. The study highlighted the compound's ability to cause DNA adduct formation, which is a critical step in carcinogenesis.
Mutagenicity Testing
A series of experiments demonstrated that exposure to 4-AMCAB resulted in chromosomal instability and mutations in human bladder epithelial cells. The predominant mutations were found at codons 175, 248, and 280 of the TP53 gene, which are known hotspots for cancer-related mutations .
The biological activity of 4-AMCAB can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound generates ROS, which can damage cellular components, including DNA, proteins, and lipids.
- DNA Adduct Formation : The formation of DNA adducts leads to mutations during DNA replication, contributing to carcinogenic processes.
- Cell Cycle Arrest : Research indicates that 4-AMCAB may induce cell cycle arrest in cancer cells, further promoting apoptosis.
Data Summary
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
methyl 4-[(4-aminophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C14H13N3O2/c1-19-14(18)10-2-6-12(7-3-10)16-17-13-8-4-11(15)5-9-13/h2-9H,15H2,1H3 |
InChI Key |
VDNAERUFNMZYMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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